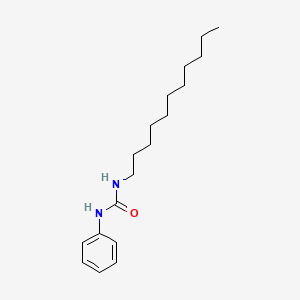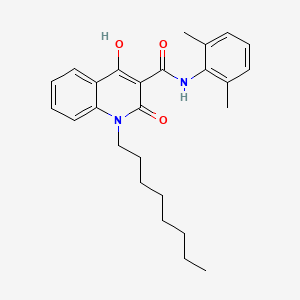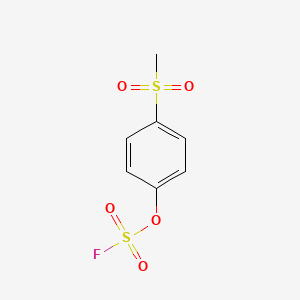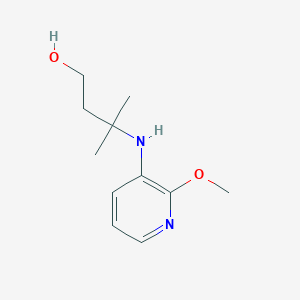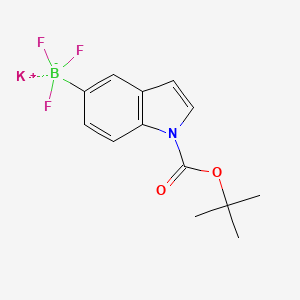
Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the tert-butoxycarbonyl group provides additional stability and protection to the indole moiety, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, are often used in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran or dimethylformamide.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are usually conducted in polar solvents.
Major Products Formed
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Substitution Reactions: The products depend on the nucleophile used but can include various substituted indole derivatives.
科学的研究の応用
Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing indole moieties.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the indole moiety to the palladium complex, forming a new palladium-indole complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
- Potassium ((tert-butoxycarbonyl)amino)methyl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is unique due to the presence of the indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The tert-butoxycarbonyl group provides additional stability and protection, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool for chemists.
特性
CAS番号 |
1050440-92-0 |
|---|---|
分子式 |
C13H14BF3KNO2 |
分子量 |
323.16 g/mol |
IUPAC名 |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boranuide |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18;/h4-8H,1-3H3;/q-1;+1 |
InChIキー |
WQXAJDXDSOGMRW-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


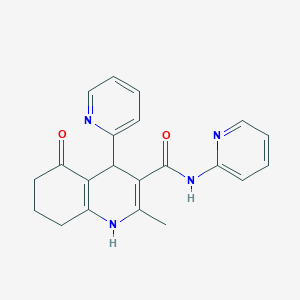
![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


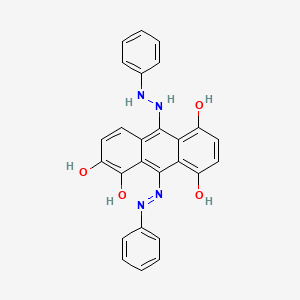
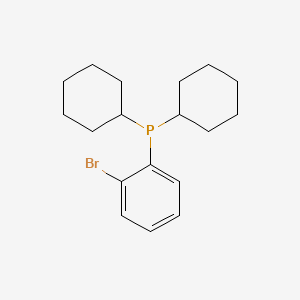
![11-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12052719.png)

